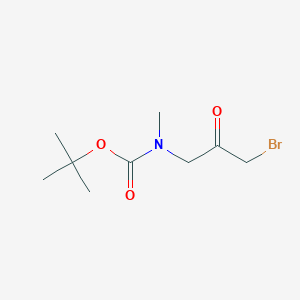

Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is a chemical compound with the IUPAC name tert-butyl 3-bromo-2-oxopropylcarbamate . It has a molecular weight of 252.11 . The compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is 1S/C8H14BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) . This code provides a specific textual representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Metabolism and Oxidation Studies

- Metabolism in Insects and Mice : Research on similar compounds, such as 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb), demonstrates their metabolism and oxidation in various species, including flies, grass grubs, and mice. These studies revealed the formation of eleven oxidation products through hydroxylation processes (Douch & Smith, 1971).

Chemical Synthesis

- Synthesis of Carbamate Derivatives : Research has focused on the synthesis of various carbamate derivatives. For example, the synthesis of Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate via an asymmetric Mannich reaction represents a related area of study, highlighting the versatility of carbamate compounds in chemical synthesis (Yang, Pan, & List, 2009).

Organic Chemistry Applications

- Utility in Organic Syntheses : Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate, like other carbamates, may find applications in organic chemistry. For instance, studies have detailed the preparation and reaction of similar carbamate compounds in the synthesis of various organic molecules (Padwa, Brodney, & Lynch, 2003).

Enzymatic Reactions and Catalysis

- Role in Enzymatic Processes : The carbamate family, including compounds like tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate, may be relevant in studies exploring enzymatic reactions and catalysis. For example, research has shown that tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates are substrates for various enzymatic processes, leading to the formation of complex organic structures (Brugier, Outurquin, & Paulmier, 2001).

Comparative Toxicity Studies

- Comparative Toxicological Research : While focusing on compounds related to tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate, research has been conducted to compare the toxicological effects of various carbamate derivatives. This includes studies on their impact on isolated rat hepatocytes, providing insights into the biological interactions of these chemicals (Nakagawa, Yaguchi, & Suzuki, 1994).

Catalysis and Polymerization

- Applications in Polymer Science : Research involving tert-butyl carbamates, including those structurally related to tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate, has also extended to polymer science. For example, atom transfer radical polymerization of tert-butyl acrylate and subsequent transformations highlight the role these compounds can play in the development of polymers (Davis & Matyjaszewski, 2000).

Wirkmechanismus

The mechanism of action for Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is not specified in the sources I found. The mechanism of action would depend on the specific context in which the compound is used, such as the type of reaction it’s involved in or the biological system it’s interacting with .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBFAUMGJGGUOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2466801.png)

![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)

![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)

![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)